molecular formula C11H11NO6 B14376389 (4-Nitro-2-propanoylphenoxy)acetic acid CAS No. 88521-65-7

(4-Nitro-2-propanoylphenoxy)acetic acid

Cat. No.: B14376389
CAS No.: 88521-65-7
M. Wt: 253.21 g/mol
InChI Key: CACDBIMPJXDRKF-UHFFFAOYSA-N
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Description

(4-Nitro-2-propanoylphenoxy)acetic acid is an organic compound with the molecular formula C11H11NO6 It is characterized by the presence of a nitro group, a propanoyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitro-2-propanoylphenoxy)acetic acid typically involves the nitration of a suitable precursor followed by acylation and etherification reactions. One common method includes the nitration of 4-hydroxyacetophenone to form 4-nitro-2-hydroxyacetophenone. This intermediate is then subjected to acylation using propanoyl chloride in the presence of a base such as pyridine to yield 4-nitro-2-propanoylphenol. Finally, the phenol is etherified with chloroacetic acid under basic conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Nitro-2-propanoylphenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Reduction: 4-amino-2-propanoylphenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

Scientific Research Applications

(4-Nitro-2-propanoylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitro-2-propanoylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress. The phenoxyacetic acid moiety may also contribute to the compound’s biological activity by interacting with specific receptors or transporters.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenoxyacetic acid
  • 2-Nitro-4-propanoylphenol
  • 4-Nitro-2-hydroxyacetophenone

Uniqueness

(4-Nitro-2-propanoylphenoxy)acetic acid is unique due to the combination of its nitro, propanoyl, and phenoxyacetic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88521-65-7

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

2-(4-nitro-2-propanoylphenoxy)acetic acid

InChI

InChI=1S/C11H11NO6/c1-2-9(13)8-5-7(12(16)17)3-4-10(8)18-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15)

InChI Key

CACDBIMPJXDRKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

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